Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C15H24O4. This compound is characterized by its unique structure, which includes a decahydronaphthalene core with a methoxy group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Decahydronaphthalene Core: This step involves the hydrogenation of naphthalene to form decahydronaphthalene.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors for the hydrogenation step and large-scale esterification reactors for the final step. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate: Characterized by its unique decahydronaphthalene core and ester functional group.
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its combination of a decahydronaphthalene core with a methoxy group and an ester functional group. This unique structure imparts specific chemical properties that make it valuable in various research applications.
Properties
CAS No. |
55473-25-1 |
---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 6-methoxy-1-oxo-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H22O4/c1-3-18-14(16)12-6-4-9-8-10(17-2)5-7-11(9)13(12)15/h9-12H,3-8H2,1-2H3 |
InChI Key |
LUQOBKHLQCITTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2CC(CCC2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.